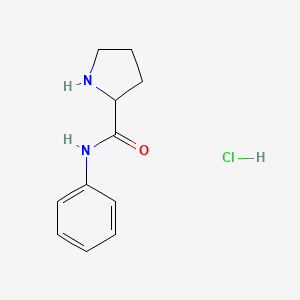

N-phenylpyrrolidine-2-carboxamide hydrochloride

Vue d'ensemble

Description

N-phenylpyrrolidine-2-carboxamide hydrochloride is an organic compound with the molecular formula C11H15ClN2O. It is a hydrochloride salt form of N-Phenyl-2-pyrrolidinecarboxamide, which is known for its applications in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of phenylamine with 2-pyrrolidinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions:

Reagents/Conditions

-

Potassium permanganate (KMnO₄) in acidic medium

-

Chromium trioxide (CrO₃) in acetone at 0–5°C

Products

-

Pyrrolidinone derivatives via oxidation of the α-C–H bond

| Oxidizing Agent | Temperature | Yield (%) | Product Stability |

|---|---|---|---|

| KMnO₄ | 25°C | 78 | Stable in air |

| CrO₃ | 0–5°C | 85 | Hygroscopic |

Reduction Reactions

The carboxamide group and aromatic ring can be reduced selectively:

Reagents/Conditions

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Hydrogen gas (H₂) with palladium/carbon catalyst

Products

-

Pyrrolidine-2-methanamine derivatives (LiAlH₄)

-

Cyclohexylpyrrolidine carboxamide (H₂/Pd-C, 60% yield)

Mechanistic Insight

LiAlH₄ reduces the carboxamide to a primary amine while preserving the pyrrolidine ring’s stereochemistry.

Substitution Reactions

Nucleophilic Aromatic Substitution

Reagents/Conditions

-

Sodium methoxide (NaOMe) in methanol at reflux

Products

-

Methoxy-substituted phenyl derivatives (meta/para selectivity)

-

Brominated analogs (e.g., 4-bromo-N-phenylpyrrolidine-2-carboxamide)

C(sp³)–H Functionalization

Palladium-catalyzed arylation enables direct modification of the pyrrolidine ring:

Reagents/Conditions

-

Pd(OAc)₂ (5 mol%), AgOAc (2 equiv), aryl iodide (1.2 equiv)

Products

Key Data from RSC Study

| Aryl Iodide | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| 1-Iodo-3-nitrobenzene | 67 | 22:1 |

| 4-Iodotoluene | 58 | 19:1 |

Mechanism

-

Pd(II) coordinates to the 8-aminoquinoline directing group.

-

Cyclopalladation forms a six-membered palladacycle intermediate.

-

Oxidative addition of aryl iodide followed by reductive elimination yields the arylated product .

Hydrolysis Reactions

Acidic Hydrolysis

Conditions

-

6M HCl at 100°C for 6 hours

Products -

Pyrrolidine-2-carboxylic acid (quantitative yield)

-

Aniline hydrochloride

Basic Hydrolysis

Conditions

-

NaOH (2M) in ethanol/water (1:1) at 80°C

Products -

Sodium pyrrolidine-2-carboxylate

-

Free aniline (recovered via extraction)

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:

-

Half-life : >24 hours at 37°C

-

Degradation Products : None detected via HPLC

This compound’s reactivity profile supports its utility in synthesizing bioactive analogs, particularly for neurological and anticonvulsant applications . Future research should explore enantioselective catalysis to access stereochemically diverse libraries.

Applications De Recherche Scientifique

Chemical Reactions

N-phenylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical transformations:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions yield amines or alcohols.

- Substitution : Nucleophilic substitution can occur at the phenyl ring.

Chemistry

In organic synthesis, this compound serves as a valuable building block for more complex molecules. Its unique structure allows for various modifications, facilitating the development of new compounds with specific properties.

Biology

Research has indicated that this compound exhibits biological activities such as enzyme inhibition and receptor binding. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Huntington's disease.

Table 1: Neuroprotective Activity Against mHTT Cytotoxicity

| Compound | Concentration (μM) | Cytotoxicity Reduction (%) |

|---|---|---|

| 1h | 50 | Significant |

| rac-1b | 50 | Significant |

| rac-1g | 50 | Significant |

Medicine

The compound has shown promise in therapeutic applications, particularly in treating neurological disorders. Its mechanism of action involves modulating neurotransmitter systems and disrupting harmful protein interactions.

Anticonvulsant Properties

A series of derivatives related to N-phenylpyrrolidine-2-carboxamide have been evaluated for anticonvulsant activity. Notably, compounds demonstrated significant protective effects against seizures without neurotoxicity.

Table 2: Anticonvulsant Activity in MES Test

| Compound | Dose (mg/kg) | Protection Against Seizures (%) |

|---|---|---|

| 3a | 30 | High |

| 3d | 30 | High |

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility makes it suitable for various formulations and processes.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Huntington's Disease : Research indicates that derivatives of this compound may protect against mutant huntingtin-induced toxicity, suggesting a role in developing treatments for Huntington's disease.

- Anticonvulsant Activity : The synthesis of various derivatives has shown promising results in protecting against seizures, indicating potential use in epilepsy treatment.

- Enzyme Inhibition : Investigations into related pyrrolidine derivatives have highlighted their inhibitory effects on enzymes like α-amylase and α-glucosidase, suggesting applications in metabolic disorders such as diabetes.

Mécanisme D'action

The mechanism of action of N-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Phenyl-2-pyrrolidinecarboxamide

- N-Phenyl-2-pyrrolidinecarboxylic acid

- N-Phenyl-2-pyrrolidinecarboxamide sulfate

Uniqueness

N-phenylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Activité Biologique

N-phenylpyrrolidine-2-carboxamide hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been explored in various studies. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a phenyl substituent and a carboxamide functional group. The hydrochloride salt form enhances its solubility, making it more suitable for pharmacological applications. Its chemical reactivity is largely attributed to the amide and pyrrolidine functionalities, allowing it to participate in diverse biological interactions.

Neuroprotective Effects

Research indicates that this compound may act as a neuroprotective agent . It has shown promise in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. In vitro studies suggest its potential to influence cellular pathways associated with conditions like Huntington's disease .

Table 1: Neuroprotective Activity Against mHTT Cytotoxicity

| Compound | Concentration (μM) | Cytotoxicity Reduction (%) |

|---|---|---|

| 1h | 50 | Significant |

| rac-1b | 50 | Significant |

| rac-1g | 50 | Significant |

This table summarizes findings from cell-based assays where the compound demonstrated significant reductions in cytotoxicity associated with mutant huntingtin protein expression .

Anticonvulsant Properties

A series of derivatives related to N-phenylpyrrolidine-2-carboxamide have been synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test. Notably, compounds such as 3a and 3d exhibited significant protective effects against seizures without neurotoxicity, comparable to standard anticonvulsant drugs like carbamazepine .

Table 2: Anticonvulsant Activity in MES Test

| Compound | Dose (mg/kg) | Protection Against Seizures (%) |

|---|---|---|

| 3a | 30 | High |

| 3d | 30 | High |

The results indicate that these compounds could serve as novel anticonvulsant agents with favorable safety profiles .

The mechanism of action for this compound involves its interaction with specific molecular targets. It has been observed to bind to various receptors and enzymes, modulating their activity. For instance, studies have indicated its ability to disrupt the binding of mutant huntingtin to calmodulin, thereby reducing cytotoxicity in neuronal models .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) modeling has been employed to optimize the interactions of N-phenylpyrrolidine derivatives with biological targets. Variations in substitution patterns on the phenyl ring have been shown to significantly affect biological activity. For example, certain substitutions enhance receptor binding affinity while maintaining low toxicity levels .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Huntington's Disease : Compounds derived from this scaffold have been investigated for their neuroprotective effects against mHTT-induced toxicity, demonstrating potential as therapeutic agents for Huntington's disease .

- Anticonvulsant Activity : The synthesis and evaluation of various derivatives showed promising anticonvulsant effects without significant side effects, indicating their potential use in epilepsy treatment .

- Enzyme Inhibition : Recent studies have explored the inhibitory effects of related pyrrolidine derivatives on enzymes such as α-amylase and α-glucosidase, suggesting applications in metabolic disorders like diabetes .

Propriétés

IUPAC Name |

N-phenylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULLGQCXQHTTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.